![molecular formula C18H21N3O3 B4257410 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide](/img/structure/B4257410.png)
6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide
Übersicht
Beschreibung
6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide, also known as K252a, is a naturally occurring alkaloid that has been extensively studied for its pharmacological properties. It was first isolated from the culture broth of Nocardiopsis sp. in 1986 and has since been identified as a potent inhibitor of protein kinases.
Wirkmechanismus
The mechanism of action of 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide involves the inhibition of protein kinases, which are enzymes that regulate cellular signaling pathways. By inhibiting these enzymes, 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide disrupts the cellular signaling pathways and can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been found to have neuroprotective effects and can promote axonal regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide in lab experiments is its potency as a protein kinase inhibitor. It can be used to study the role of protein kinases in cellular signaling pathways and can help to identify potential drug targets. However, one of the limitations of using 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide is its non-specificity for protein kinases. It can also inhibit other enzymes, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide. One area of research is the development of more specific protein kinase inhibitors that can target specific kinases without affecting other enzymes. Another area of research is the use of 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of 6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide in clinical trials for the treatment of cancer and other diseases is an area of active research.
Wissenschaftliche Forschungsanwendungen
6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide has been extensively studied for its pharmacological properties and has been found to be a potent inhibitor of protein kinases. It has been shown to inhibit the activity of several kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. It has also been found to have anti-tumor and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
6-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-4-2-3-13(9-15)10-16-12-21(7-8-24-16)17-6-5-14(11-20-17)18(19)22/h2-6,9,11,16H,7-8,10,12H2,1H3,(H2,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVJGIHJXRUWSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3=NC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.